5-Hydroxy Propafenone-d6 (hydrochloride)
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Overview
Description
5-Hydroxy Propafenone-d6 (hydrochloride): is a deuterated labeled version of 5-Hydroxy Propafenone. This compound is primarily used in scientific research as a stable isotope for tracing and quantitation during drug development processes . The deuterium labeling helps in studying the pharmacokinetic and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Propafenone-d6 (hydrochloride) involves the incorporation of deuterium into the 5-Hydroxy Propafenone molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods: Industrial production of 5-Hydroxy Propafenone-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy Propafenone-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
5-Hydroxy Propafenone-d6 (hydrochloride) is widely used in scientific research, including:
Chemistry: Used as a stable isotope for tracing and quantitation in various chemical reactions.
Biology: Helps in studying metabolic pathways and enzyme kinetics.
Medicine: Used in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Employed in the development and testing of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Hydroxy Propafenone-d6 (hydrochloride) is similar to that of 5-Hydroxy Propafenone. It acts as a Class 1C antiarrhythmic agent with local anesthetic effects and a direct stabilizing action on myocardial membranes . The compound inhibits sodium channels, reducing the excitability of cardiac cells . This action helps in managing atrial and ventricular arrhythmias .
Comparison with Similar Compounds
5-Hydroxy Propafenone: The non-deuterated version of the compound.
Flecainide: Another Class 1C antiarrhythmic agent with similar properties.
Encainide: A Class 1C antiarrhythmic agent used for similar indications.
Uniqueness: 5-Hydroxy Propafenone-d6 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in pharmacokinetic studies . This makes it particularly valuable in drug development and research .
Properties
Molecular Formula |
C21H28ClNO4 |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
3-deuterio-1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/i3D,4D,5D,6D,7D,8D; |
InChI Key |
FAYLNKVZLXBDBE-HWWUZHPSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])CC(=O)C2=C(C=CC(=C2)O)OCC(CNCCC)O)[2H])[2H].Cl |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
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